REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](C)=[CH:8][CH2:9][CH2:10]2)=[CH:5][CH:4]=1.[Mg+2].C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=O.O.[C:29]([O-:32])(O)=O.[Na+]>C(O)(C)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:29](=[O:32])[CH:10]2[CH3:9])=[CH:5][CH:4]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
20.87 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CCCC2=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Mg+2].C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
partially evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
EXTRACTION
|
Details
|
The latter extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of ethanol (156 ml), water (121 ml) and conc. H2SO4 (24.3 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
After partial evaporation
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethylacetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified on a silica gel column
|
Type
|
ADDITION
|
Details
|
a mixture of hexanes and ethylacetate (100:1, 50:1, 50:1.5)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2CCC(C(C2=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |